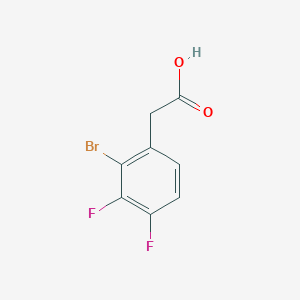

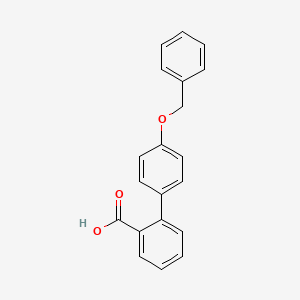

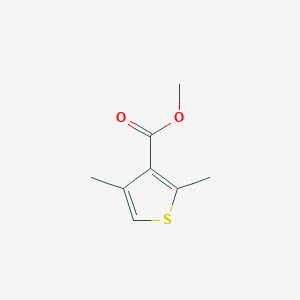

![molecular formula C6H3ClIN3 B6326682 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1030626-93-7](/img/structure/B6326682.png)

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine

Übersicht

Beschreibung

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1030626-93-7 . It has a molecular weight of 279.47 . This compound is part of the [1,2,4]triazolo [1,5- a ]pyrimidines class of compounds, which are known for their wide applications in agriculture and medicinal chemistry .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, which includes this compound, can be achieved through various methods. One such method involves the PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolo[1,5-a]pyridine core, with chlorine and iodine substituents .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine has been studied extensively in the scientific community due to its potential applications in drug discovery and development. It has been found to possess a variety of biological activities, including antifungal, anti-inflammatory, and anti-cancer properties. In addition, this compound has been investigated for its ability to inhibit the growth of certain bacterial species, including Staphylococcus aureus and Escherichia coli.

Wirkmechanismus

Target of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyridine class have been shown to interact with various targets, such as fatty acid-binding proteins (fabps) and reverse transcriptase (rt) heterodimers .

Mode of Action

Similar compounds have been shown to destabilize the rt heterodimer, confirming an allosteric binding at the interface between p51 and p66 rt subunits .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, such as those involving fabps .

Result of Action

Similar compounds have been shown to exhibit antiproliferative activities against various cancer cells .

Action Environment

Similar compounds have been shown to exhibit different activities under different conditions .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine in laboratory experiments has several advantages. First, it is relatively easy to synthesize, requiring only a few steps and relatively inexpensive materials. Second, it is stable and can be stored for long periods of time without significant degradation. Third, it has a variety of biological activities, including antifungal, anti-inflammatory, and anti-cancer properties.

However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects in certain contexts. Second, the compound is relatively expensive, making it difficult to use in large-scale experiments. Third, the compound is toxic and should be handled with caution.

Zukünftige Richtungen

The potential applications of 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine are still being explored, and there are a number of possible future directions for research. These include further investigation into the compound’s mechanism of action, as well as its potential applications in drug discovery and development. In addition, further research could be conducted into the compound’s biochemical and physiological effects, as well as its potential toxicity. Finally, further research could be conducted into the potential use of this compound in the treatment of various diseases, such as cancer and inflammation.

Safety and Hazards

The safety information for 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

5-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-5-2-1-4(8)6-9-3-10-11(5)6/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGWWRPPLVFBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC=NN2C(=C1)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252140 | |

| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1030626-93-7 | |

| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030626-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

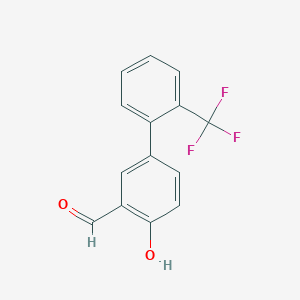

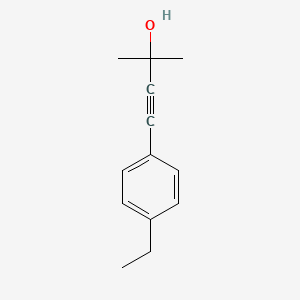

![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)

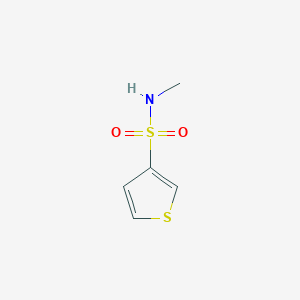

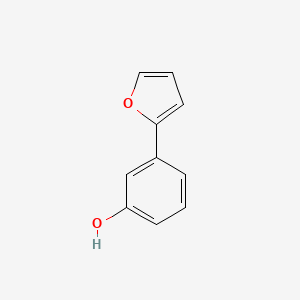

![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

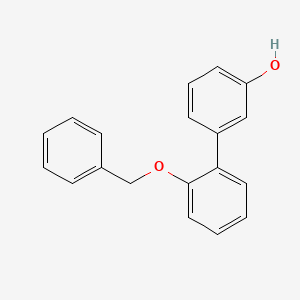

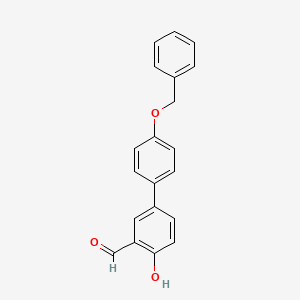

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)